molecular formula C13H16OS B061549 Cyclopentyl[4-(methylsulfanyl)phenyl]methanone CAS No. 180048-75-3

Cyclopentyl[4-(methylsulfanyl)phenyl]methanone

Cat. No. B061549
M. Wt: 220.33 g/mol
InChI Key: CUZRHAZHEIPAQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Cyclopentyl[4-(methylsulfanyl)phenyl]methanone involves several key strategies, including the utilization of (aminomethyl)cycloalkyl aryl ketones for the investigation of neuroleptic drugs (Caamaño et al., 1987). Additionally, the synthesis of aryloxyphenyl cyclopropyl methanones as a new class of anti-mycobacterial agents showcases the versatility of aryl methanones in drug discovery (Dwivedi et al., 2005).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the reactivity and properties of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone derivatives. For instance, the crystal structure of related compounds has been determined by single-crystal X-ray diffraction, revealing significant insights into their conformational and structural characteristics (Akkurt et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone derivatives involves various types of reactions, including the photo-Nazarov cyclization, which demonstrates the reactive nature of these compounds under specific conditions (Leitich et al., 2001). Such reactions are pivotal for the synthesis of complex molecular structures from simpler precursors.

Physical Properties Analysis

The physical properties of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone and its derivatives are crucial for their application in medicinal chemistry. These properties often dictate the solubility, stability, and overall reactivity of the compound in various environments.

Chemical Properties Analysis

Chemical properties, including the ability of these compounds to undergo transformations such as reductive transformations and cyclopropanation, play a significant role in their utility in organic synthesis and drug development (Ivanova et al., 2003). The study of these properties provides insights into how these compounds can be manipulated to achieve desired outcomes in chemical synthesis and therapeutic applications.

Scientific Research Applications

  • Neuroleptic Drug Investigation : Cyclopentyl compounds have been used in the synthesis of (aminomethyl)cycloalkyl aryl ketones, which are important in researching the properties of neuroleptic drugs (Caamaño et al., 1987).

  • Histamine H3-Receptor Antagonist Synthesis : They play a role in the synthesis of compounds like Ciproxifan, which is a novel reference antagonist for the histamine H3 receptor (Stark, 2000).

  • Selective COX-2 Inhibitors : Cyclopentenones containing a 4-(methylsulfonyl)phenyl group are used as selective inhibitors of cyclooxygenase-2 (COX-2), a significant area of research in anti-inflammatory agents (Black et al., 1999).

  • Anti-tubercular Agents : Phenyl cyclopropyl methanones, related to Cyclopentyl[4-(methylsulfanyl)phenyl]methanone, have been evaluated for their anti-tubercular activities, showing potential as anti-mycobacterial agents (Dwivedi et al., 2005).

  • Antimicrobial and Antioxidant Properties : Methanone derivatives, including cyclopentyl-based structures, have been synthesized and evaluated for antimicrobial and antioxidant activities (Thirunarayanan, 2016).

  • Catalyst Development : Cyclopentyl compounds are used in the development of catalysts for biofuel production, as seen in the synthesis and evaluation of biochar-based hydrophobic benzenesulfonic acid (Li et al., 2019).

Safety And Hazards

The safety and hazards associated with Cyclopentyl[4-(methylsulfanyl)phenyl]methanone are not explicitly detailed in the available resources21.


Future Directions

The future directions of research involving Cyclopentyl[4-(methylsulfanyl)phenyl]methanone are not explicitly detailed in the available resources.


Please note that the information provided is based on the available resources and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.


properties

IUPAC Name

cyclopentyl-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZRHAZHEIPAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621404
Record name Cyclopentyl[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl[4-(methylsulfanyl)phenyl]methanone

CAS RN

180048-75-3
Record name Cyclopentyl[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of anhydrous aluminum chloride (9.3 g, 69.6 mmol) in 58 mL CHCl3 at 0° C. was added dropwise cyclopentanecarbonyl chloride (10.0 g, 75.4 mmol), followed by thioanisole (7.21 g, 58.0 mmol). The ice bath was removed and the mixture was stirred at room temperature for 2 h. Water (200 ml) was added with cooling, the layers were separated and the aqueous layer was extracted with CHCl3 (3×50 mL). The combined aqueous layers were dried over MgSO4, filtered and concentrated. The residue was chromatographed on silica gel (4% EtOAc/hexane) to give 11.9 g of the title ketone (93%).
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.21 g
Type
reactant
Reaction Step Three
Yield
93%

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